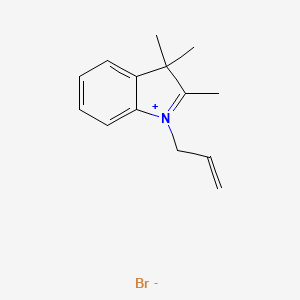![molecular formula C11H22O3Si B14182995 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate CAS No. 853009-36-6](/img/structure/B14182995.png)
2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate is an organosilicon compound that features a silyl ether group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during chemical reactions. The presence of the tert-butyl(dimethyl)silyl group provides stability and resistance to various reaction conditions, making it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMSCl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
The reaction yields this compound with high selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high purity and yield. The reagents and solvents used are typically of industrial grade, and the reactions are monitored using advanced analytical techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl ethers.
Reduction: Reduction reactions can remove the silyl protecting group.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as tetrabutylammonium fluoride (TBAF) in THF are commonly used to remove the silyl group.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.
Major Products Formed
Oxidation: Formation of silyl ethers.
Reduction: Formation of the deprotected alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for hydroxyl functionalities in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of bioactive molecules.
Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective reactions at other functional groups in the molecule. The silyl group can be removed under specific conditions, revealing the hydroxyl group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- 2-{[tert-Butyl(dimethyl)silyl]oxy}ethanol
- tert-Butyl(dimethyl)silyl chloride
- tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate
Uniqueness
2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate is unique due to its combination of a silyl protecting group with an acrylate functionality. This dual functionality allows it to be used in a wide range of synthetic applications, providing both protection and reactivity. The compound’s stability under various conditions and its ease of removal make it a preferred choice in organic synthesis .
Properties
CAS No. |
853009-36-6 |
|---|---|
Molecular Formula |
C11H22O3Si |
Molecular Weight |
230.38 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyethyl prop-2-enoate |
InChI |
InChI=1S/C11H22O3Si/c1-7-10(12)13-8-9-14-15(5,6)11(2,3)4/h7H,1,8-9H2,2-6H3 |
InChI Key |
RSLDNFJPGMZQON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


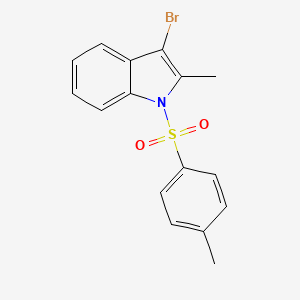
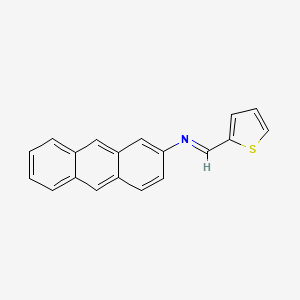
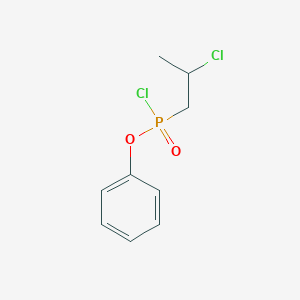
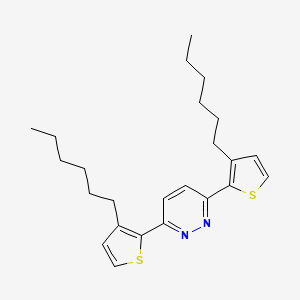
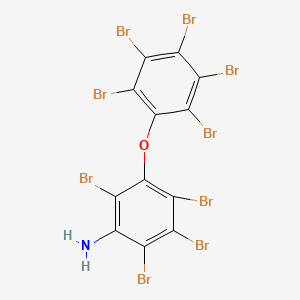
![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
![{3-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14182956.png)
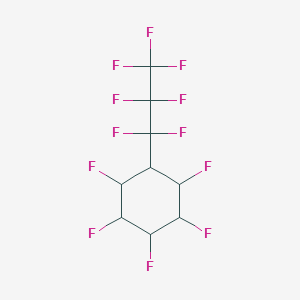
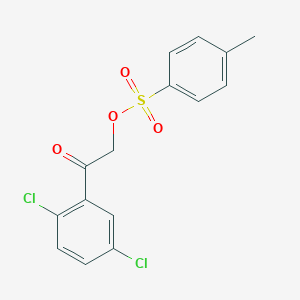
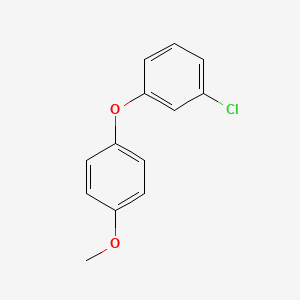
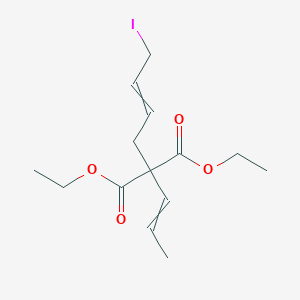
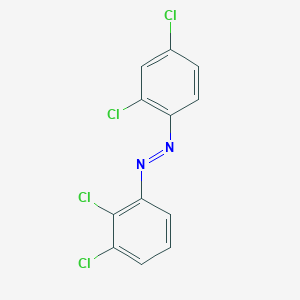
![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)
